N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide
Description
N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is a hybrid organic compound featuring two distinct heterocyclic systems: a 4-chloroindole moiety and a 3-hydroxy-1,4-benzoxazine scaffold, linked via an ethyl-acetamide bridge. The indole component contributes aromatic and electron-rich properties, while the benzoxazine ring introduces hydrogen-bonding capability via its hydroxy group.
Properties
Molecular Formula |
C20H18ClN3O3 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide |
InChI |
InChI=1S/C20H18ClN3O3/c21-14-4-3-6-16-13(14)8-10-24(16)11-9-22-19(25)12-18-20(26)23-15-5-1-2-7-17(15)27-18/h1-8,10,18H,9,11-12H2,(H,22,25)(H,23,26) |
InChI Key |
UYXXYGFQKGKXAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the initial preparation of the indole and benzoxazine intermediates, followed by their coupling under specific conditions. For instance, the indole derivative can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The benzoxazine derivative can be synthesized through the reaction of 2-aminophenol with formaldehyde and a carboxylic acid .
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzoxazine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or benzoxazine rings .
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzoxazine moiety may also contribute to its biological effects by interacting with different molecular targets .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
| Compound Name | Core Structure | Key Substituents | Unique Features |
|---|---|---|---|
| Target Compound | Indole + Benzoxazine | 4-Cl-indole, 3-hydroxy-benzoxazine | Enhanced hydrogen bonding via hydroxy group |
| N-[2-(1H-Indol-3-yl)-2-oxoethyl]acetamide | Indole | Acetamide side chain | Neuroprotective properties due to indole-3-acetamide linkage |
| 2-Amino-4-(4-chlorophenyl)benzothiazine | Benzothiazine | 4-Cl-phenyl, amino group | Anti-inflammatory activity via benzothiazine core |
| N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide | Benzothiazole | 4-Cl, 3-methylphenyl | Anticancer activity via hydrophobic interactions |
| 2-(4-Chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide | Indole + Sulfonamide | 4-Cl-indole, sulfamoyl | Dual targeting of sulfonamide-sensitive enzymes and indole pathways |
| N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide | Benzimidazole + Indole | 4-Cl-indole, benzimidazole | Dual-action potential via benzimidazole’s DNA-binding affinity |
Key Observations :
- Sulfonamide or benzimidazole-containing analogs exhibit divergent biological mechanisms compared to the benzoxazine-indole hybrid .
Key Observations :
- The target compound’s predicted antimicrobial and anticancer activities align with structurally related indole derivatives (e.g., ’s indole-acetamide hybrids with anticancer effects) .
- Unlike benzothiazole or sulfonamide analogs, the hydroxy-benzoxazine may offer a novel mechanism, such as disrupting bacterial cell wall synthesis or kinase inhibition .
Pharmacological Profile Comparison
Table 3: Pharmacokinetic and Toxicity Predictions
Key Observations :
- The target compound’s moderate LogP suggests balanced lipophilicity, but its low solubility may limit bioavailability, necessitating formulation optimization .
Biological Activity
Chemical Structure and Properties
The compound features an indole moiety and a benzoxazine structure, which are significant in medicinal chemistry due to their diverse biological activities. The presence of the 4-chloro-1H-indole group is notable for its potential in modulating biological targets.
Molecular Formula
- Molecular Formula : C₁₅H₁₄ClN₃O₂
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide exhibit significant anticancer properties. For instance, Mannich bases, a class of compounds related to this structure, have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several Mannich bases against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung). The results indicated that certain derivatives had IC₅₀ values lower than 10 μM, suggesting potent anticancer activity .
| Compound Type | Cell Line | IC₅₀ Value (μM) |
|---|---|---|
| Mannich Base | HeLa | < 10 |
| Mannich Base | HepG2 | < 10 |
| Mannich Base | A549 | < 10 |
Antibacterial Activity
The antibacterial potential of this compound is also noteworthy. Research indicates that derivatives of indole and benzoxazine structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Study Findings on Antibacterial Effects
In vitro tests revealed that compounds similar to this compound demonstrated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
Other Biological Activities
Beyond anticancer and antibacterial effects, this compound may exhibit additional pharmacological activities:
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals.
- Anti-inflammatory Effects : Some derivatives have been noted for their potential in reducing inflammation markers.
- Neuroprotective Properties : Indole derivatives are often studied for their neuroprotective capabilities in various models of neurodegeneration.
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell proliferation.
Proposed Pathways
Research suggests that the compound may influence:
- Apoptotic Pathways : Inducing programmed cell death in cancer cells.
- Cell Cycle Regulation : Affecting the transition between different phases of the cell cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
